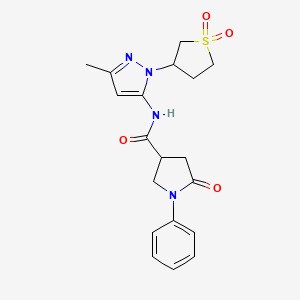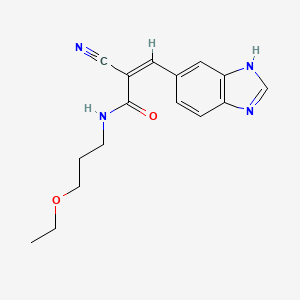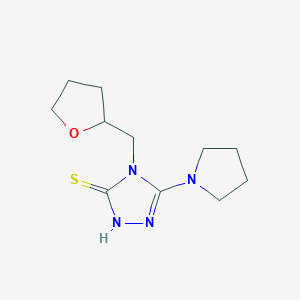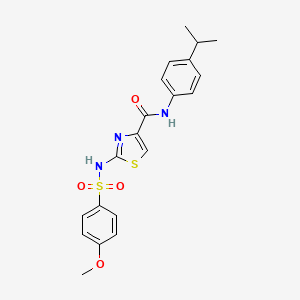![molecular formula C29H29N3O4S B3020402 Ethyl 4-[[2-[1-[2-[(4-methylbenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]benzoate CAS No. 532970-87-9](/img/structure/B3020402.png)
Ethyl 4-[[2-[1-[2-[(4-methylbenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions and the use of various reagents to achieve the desired molecular architecture. For instance, the synthesis of ethyl 2-(3-methyl-5-oxo-4,5-dihydro-3H-benzo[e][1,4]diazepin-2-ylamino)benzoate was achieved through a condensation reaction followed by a reduction process, utilizing reagents such as ethyl anthranillate and 2-(2-nitrobenzamido)propanoic acid . Similarly, the synthesis of ethyl 2-[(2,2-dibenzoyl)ethenyl]amino-3-dimethylaminopropenoate involved a two-step process starting from dibenzoylmethane, leading to various fused pyrimidin-4-ones . These examples demonstrate the intricate nature of organic synthesis and the creativity required to construct complex molecules.
Molecular Structure Analysis
The molecular structure of organic compounds is typically elucidated using spectroscopic techniques such as NMR, IR, and mass spectrometry. For example, the structure of novel phenylazopyrimidone dyes was characterized using UV-vis, FT-IR, and 1H NMR spectroscopy . The detailed structural analysis allows researchers to confirm the identity of synthesized compounds and understand their molecular frameworks, which is crucial for further applications and studies.
Chemical Reactions Analysis
Organic compounds can undergo a variety of chemical reactions, depending on their functional groups and molecular structure. The reactivity of ethyl 4-(2,3-diphenyl-5-methoxybenzofuran-6-yl)- and 4-(2,3-diphenyl-6-methoxybenzofuran-5-yl)-2,4-diketobutanoates was explored through reactions with hydrazine hydrate, semicarbazide chloride, and hydroxylammonium chloride, among others, yielding pyrazoles, isoxazoles, amides, and mixed azo compounds . These reactions highlight the versatility of organic compounds and their potential for generating diverse derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of organic compounds are influenced by their molecular structure and the nature of their substituents. The effect of varying pH and solvent on the absorption ability of phenylazopyrimidones was examined, revealing the impact of electron-withdrawing and electron-donating groups on their properties . Additionally, the solvate formation, as seen in the synthesis of ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate butanol solvate, can significantly alter the physical characteristics of the compound .
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for the development of new therapeutic agents .
Mode of Action
The compound involves an indole nucleus, which is known to undergo electrophilic substitution due to excessive π-electrons delocalization . Additionally, the compound contains a benzoyl group, which is involved in reactions such as oxidative cross-coupling with indoles, electrophilic/nucleophilic halogenation, cyclization with alkynyl ketones, Lewis base catalyzed hydrosilylation, stereoselective reduction, and intramolecular Michael addition reactions .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with multiple biochemical pathways, leading to a broad spectrum of downstream effects.
Result of Action
Given the broad biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Direcciones Futuras
The development of new antibacterial agents that have a mechanism of action different from traditional antibiotics is a key area of research . Compounds with similar structures to the one you mentioned are being studied for their potential as novel antibacterial agents . The results obtained from docking studies were in accordance with in vitro results, suggesting these compounds could be potent molecules for further study .
Análisis Bioquímico
Biochemical Properties
These interactions can influence various biochemical reactions, contributing to their broad-spectrum biological activities .
Cellular Effects
Indole derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . They have been used for the treatment of cancer cells, microbes, and various types of disorders in the human body .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propiedades
IUPAC Name |
ethyl 4-[[2-[1-[2-[(4-methylbenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3O4S/c1-3-36-29(35)22-12-14-23(15-13-22)31-27(33)19-37-26-18-32(25-7-5-4-6-24(25)26)17-16-30-28(34)21-10-8-20(2)9-11-21/h4-15,18H,3,16-17,19H2,1-2H3,(H,30,34)(H,31,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVCWFNJIEIBWBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 6-acetyl-2-(4-benzylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3020325.png)
![Methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate](/img/structure/B3020329.png)
![1-[Methoxy(1,2,4-triazol-1-yl)methyl]-1,2,4-triazole](/img/structure/B3020330.png)


![Ethyl 2-[4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl]oxypropanoate](/img/structure/B3020334.png)


![N-[3-(4-phenylmethoxyphenoxy)propyl]cyclopentanamine](/img/structure/B3020339.png)


![(Z)-ethyl 2-((2-((4-methoxyphenyl)carbamoyl)-3H-benzo[f]chromen-3-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3020342.png)